An In-Depth Technical Guide to 3,9-Diazaspiro[5.6]dodecan-10-one: Structure, Properties, and Experimental Characterization
An In-Depth Technical Guide to 3,9-Diazaspiro[5.6]dodecan-10-one: Structure, Properties, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, diazaspirocycles are of particular interest due to the strategic placement of nitrogen atoms, which can serve as key interaction points with biological targets or as handles for chemical modification.[2][3][4] This technical guide provides a comprehensive overview of 3,9-Diazaspiro[5.6]dodecan-10-one, a diazaspirocycle containing a lactam functionality. While experimental data on this specific molecule is limited in the public domain, this guide will detail its core chemical structure, provide predicted physicochemical properties to inform initial research, and present robust, field-proven experimental protocols for its full characterization. By synthesizing information from related compounds and established analytical techniques, this document serves as a foundational resource for researchers investigating this and similar spirocyclic systems.
Molecular Identity and Structural Elucidation
3,9-Diazaspiro[5.6]dodecan-10-one is a bicyclic heterocyclic compound featuring a spiro-fused piperidine and azepane ring system, with a carbonyl group at the 10-position of the azepane ring, forming a lactam. The spirocyclic nature of this molecule imparts a rigid, three-dimensional conformation, a desirable trait in drug design for enhancing target specificity and metabolic stability.[1]
Chemical Identifiers
A unique and unambiguous identification of a chemical entity is paramount for consistent and reproducible scientific research. The primary identifiers for 3,9-Diazaspiro[5.6]dodecan-10-one are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 1268334-89-9 | [5] |
| Molecular Formula | C₁₀H₁₈N₂O | [5] |
| Molecular Weight | 182.27 g/mol | [5] |
| InChI | 1S/C10H18N2O/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10/h11H,1-8H2,(H,12,13) | [5] |
| InChIKey | IOFACBFNQDKXJM-UHFFFAOYSA-N | [5] |
| SMILES | C1CC(CCN1)C2(CCNC2=O)C | N/A |
Physicochemical Properties: Predicted Values and the Path to Experimental Verification
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3,9-Diazaspiro[5.6]dodecan-10-one. These values were generated using established computational models and provide a preliminary assessment of the molecule's druglike properties.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | ~8.5 - 9.5 | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| pKa (most acidic) | ~16 - 17 (lactam N-H) | The lactam proton is generally not considered acidic under physiological conditions. |
| logP | ~0.5 - 1.5 | Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Moderately soluble | Crucial for formulation and bioavailability. |
| Melting Point | Not available | A key indicator of purity and aids in characterization. |
| Boiling Point | Not available | Important for purification and handling of the compound if it is a liquid at room temperature. |
Note: Predicted values are estimations and should be experimentally verified.
Synthesis and Reactivity
While a specific, published synthesis for 3,9-Diazaspiro[5.6]dodecan-10-one has not been identified, the synthesis of related diazaspirocyclic lactams can provide valuable insights into potential synthetic strategies.[6][7][8] A plausible retrosynthetic analysis suggests that the core structure could be assembled through various cyclization strategies.
Proposed Synthetic Workflow
A potential synthetic approach could involve the construction of the spirocyclic core via an intramolecular cyclization reaction. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic workflow for the preparation of 3,9-Diazaspiro[5.6]dodecan-10-one.
Key Reactions and Reactivity
The reactivity of 3,9-Diazaspiro[5.6]dodecan-10-one will be largely dictated by the functional groups present: the secondary amines and the lactam.
-
N-Functionalization: The secondary amines at positions 3 and 9 are nucleophilic and can be expected to undergo reactions such as alkylation, acylation, and reductive amination. This provides a straightforward handle for derivatization to explore structure-activity relationships (SAR).
-
Lactam Chemistry: The lactam moiety is a cyclic amide. The carbonyl group can be reduced to the corresponding amine. The N-H proton of the lactam is generally not acidic but can be deprotonated under strong basic conditions. The lactam ring can also be susceptible to hydrolysis under acidic or basic conditions, although lactams are generally more stable than their acyclic amide counterparts.[9]
Experimental Protocols for Physicochemical Characterization
The following protocols are established methods for determining the key physicochemical properties of a novel compound like 3,9-Diazaspiro[5.6]dodecan-10-one.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH. For a compound with two basic nitrogen atoms, potentiometric titration can be used to determine the respective pKa values.[5][10][11][12][13]
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]
-
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[5]
-
Place a known volume of the compound solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
If the compound is a base, titrate with the standardized HCl solution, adding small, precise volumes of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.[13]
-
Determination of logP by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its experimental determination.[14][15][16][17]
Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the compound in the aqueous phase.
-
-
Partitioning:
-
Add a known volume of the compound's aqueous solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀(P)
-
Determination of Thermodynamic Solubility
Rationale: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.[18][19][20][21][22]
Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) in a sealed vial.[18]
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18] The presence of undissolved solid should be visually confirmed.
-
-
Separation and Quantification:
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).[18]
-
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.[23][24][25][26]
Protocol:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last of the solid melts. This is the melting range.
-
Determination of Boiling Point by Distillation
Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical property for liquid compounds and is important for purification by distillation.[27][28][29][30][31]
Protocol:
-
Apparatus Setup:
-
Set up a simple distillation apparatus with a distillation flask, condenser, and receiving flask.
-
Place the liquid sample (at least 5 mL) and a boiling chip in the distillation flask.[28]
-
Position a thermometer such that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
-
Distillation:
-
Gently heat the distillation flask.
-
As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.
-
Record the stable temperature at which the liquid is actively distilling. This is the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Spectroscopic and Structural Characterization
A comprehensive characterization of 3,9-Diazaspiro[5.6]dodecan-10-one requires a combination of spectroscopic and analytical techniques to confirm its structure and purity.
Caption: A workflow for the comprehensive spectroscopic and structural characterization of 3,9-Diazaspiro[5.6]dodecan-10-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants will be characteristic of the piperidine and azepane ring protons. The presence of two N-H protons (one from the secondary amine and one from the lactam) will likely be observed as broad singlets.
-
¹³C NMR: Will show the number of unique carbon atoms. The carbonyl carbon of the lactam will have a characteristic downfield chemical shift (typically >170 ppm). The spiro carbon will be a quaternary carbon and may show a weaker signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic system.[32]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information, potentially showing characteristic losses of fragments from the piperidine or azepane rings.[32][33][34][35][36]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups.[37][38][39][40]
-
N-H Stretching: Expect to see bands in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretches of the secondary amine and the lactam.
-
C=O Stretching: A strong absorption band characteristic of the lactam carbonyl group will be present, typically in the range of 1650-1690 cm⁻¹.[37]
-
C-H Stretching: Bands around 2840-3000 cm⁻¹ will correspond to the C-H stretches of the aliphatic rings.[37]
Single-Crystal X-ray Diffraction
If a suitable single crystal of 3,9-Diazaspiro[5.6]dodecan-10-one can be obtained, single-crystal X-ray diffraction will provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the connectivity, stereochemistry, and conformation of the spirocyclic system.
Potential Applications in Drug Discovery
Diazaspirocycles are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1] The rigid, three-dimensional nature of the 3,9-Diazaspiro[5.6]dodecan-10-one scaffold makes it an attractive starting point for the design of novel therapeutic agents.
The presence of two nitrogen atoms and a lactam moiety provides multiple points for diversification to explore interactions with a wide range of biological targets. Similar diazaspirocyclic structures have been investigated for their activity as enzyme inhibitors, receptor antagonists, and antibacterial agents.[7] Therefore, pharmacological screening of 3,9-Diazaspiro[5.6]dodecan-10-one and its derivatives against various disease targets is a logical and promising direction for future research.
Conclusion
3,9-Diazaspiro[5.6]dodecan-10-one represents a structurally intriguing molecule with significant potential in the field of drug discovery. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation for researchers to begin their investigations. By combining the predicted physicochemical properties with the detailed experimental protocols provided, scientists and drug development professionals are well-equipped to unlock the full potential of this promising diazaspirocyclic scaffold. The synthesis and characterization of this and related molecules will undoubtedly contribute to the growing importance of three-dimensional structures in the design of next-generation therapeutics.
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